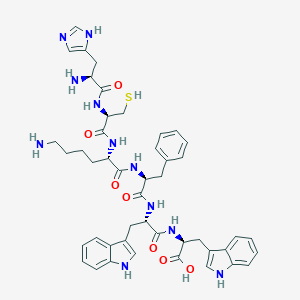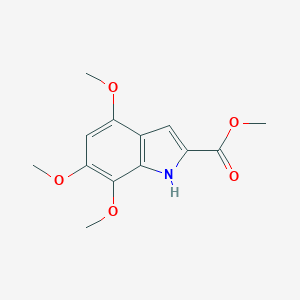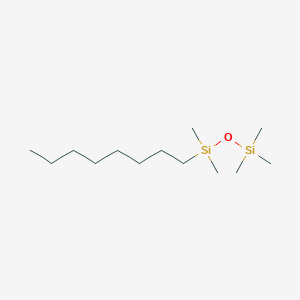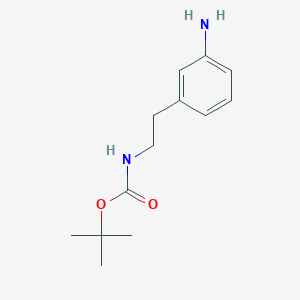
cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane
Vue d'ensemble
Description
Cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane is a chemical compound that has gained significant attention in the field of medicinal chemistry. The compound is a cyclopropane-based amino alcohol that has been found to exhibit various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes involved in various cellular processes. The compound has been found to inhibit the activity of DNA polymerase, which is essential for DNA replication. It has also been found to inhibit the activity of RNA polymerase, which is involved in the transcription of RNA.
Biochemical and Physiological Effects:
Cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane has been found to exhibit various biochemical and physiological effects. The compound has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been found to inhibit the replication of certain viruses, including HIV and hepatitis C virus. In addition, the compound has been found to exhibit antibacterial activity against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
Cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane has several advantages for lab experiments. The compound is readily available and can be synthesized using a relatively simple process. It is also stable under normal laboratory conditions. However, the compound has some limitations, including its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane. One potential direction is the development of new drugs based on the compound. The compound has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent. Another potential direction is the study of the compound's mechanism of action. Further research is needed to fully understand how the compound works at the molecular level. Finally, the compound's potential use in the development of new diagnostic tools should also be explored.
Méthodes De Synthèse
Cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane can be synthesized using a multi-step process that involves the reaction of cyclopropanecarboxylic acid with tert-butylamine to form the corresponding amide. The amide is then reduced using sodium borohydride to form the amine. The amine is further treated with formaldehyde and sodium borohydride to obtain the desired amino alcohol.
Applications De Recherche Scientifique
Cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane has been extensively studied for its potential use in the development of new drugs. The compound has been found to exhibit various biological activities, including anticancer, antiviral, and antibacterial properties. It has also been studied for its potential use in the treatment of neurological disorders.
Propriétés
IUPAC Name |
tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-7-4-6(7)5-11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKKMJSVLVALMF-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H]1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641004 | |
| Record name | tert-Butyl [(1R,2S)-2-(hydroxymethyl)cyclopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
170299-61-3 | |
| Record name | tert-Butyl [(1R,2S)-2-(hydroxymethyl)cyclopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol](/img/structure/B64394.png)
![2-[(2R)-1-acetyl-2,5-dihydropyrrol-2-yl]acetamide](/img/structure/B64397.png)







